molecular formula C21H19N3O3S B2477868 (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile CAS No. 372976-87-9

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

Cat. No. B2477868
CAS RN: 372976-87-9
M. Wt: 393.46
InChI Key: RDYRCRGTZSAKCU-QINSGFPZSA-N
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Description

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile has been synthesized and studied for its structural properties. The compound demonstrates significant potential in the field of chemical synthesis and analysis (Naveen et al., 2006).

Applications in Polymer Science

  • Research in the area of polymers has explored the integration of similar acrylonitrile derivatives. For instance, studies involving cationic methacrylic polymers have investigated the incorporation of acrylonitrile to enhance antimicrobial properties (Cuervo-Rodríguez et al., 2019).

Photophysical Properties

  • The exploration of photophysical properties of related compounds has been a topic of interest. For example, a diphenylacrylonitrile derivative demonstrated notable piezochromic behaviors under hydrostatic pressure, indicative of potential applications in high-pressure sensing technologies (Ouyang et al., 2016).

Anticancer Research

  • Acrylonitrile derivatives have been synthesized and studied for their anticancer activities. These studies provide a foundation for the potential therapeutic applications of this compound in oncology (Özen et al., 2016).

Optical Materials

  • The compound and its analogs have been considered for use in optical materials, particularly in the field of nonlinear optical limiting, which is crucial for photonic and optoelectronic devices (Anandan et al., 2018).

properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-25-17-6-4-5-16(10-17)23-12-15(11-22)21-24-18(13-28-21)14-7-8-19(26-2)20(9-14)27-3/h4-10,12-13,23H,1-3H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYRCRGTZSAKCU-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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